Product packaging for ethyl 4-(Methyl(phenyl)amino)butanoate(Cat. No.:CAS No. 38113-78-9)

ethyl 4-(Methyl(phenyl)amino)butanoate

Cat. No.: B3132976
CAS No.: 38113-78-9
M. Wt: 221.29 g/mol
InChI Key: MMNYLRPQFIUOFQ-UHFFFAOYSA-N
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Description

Structural Classification and Relevance within Substituted Amino Esters

Ethyl 4-(methyl(phenyl)amino)butanoate belongs to the class of compounds known as substituted amino esters. Its molecular architecture can be deconstructed into three primary components: an ethyl ester group (-COOCH₂CH₃), a four-carbon butanoate backbone, and a tertiary amino group where the nitrogen atom is substituted with both a methyl (-CH₃) and a phenyl (-C₆H₅) group. chemscene.com This specific arrangement, N-methyl-N-phenylamino, classifies it as an N-aryl, N-alkyl amino ester.

The relevance of substituted amino esters as a class is significant in medicinal and synthetic chemistry. beilstein-journals.orgorganic-chemistry.org They are integral components in the synthesis of a wide array of target molecules, serving as precursors to amino acids, peptides, and other biologically relevant scaffolds. The combination of the ester, which can be hydrolyzed or otherwise modified, and the amine, which provides basicity and a site for further functionalization, makes these compounds valuable synthetic intermediates. The N-phenyl group in this compound specifically influences the molecule's electronic properties and steric hindrance, distinguishing its reactivity from simple alkylamino esters.

Below is a table summarizing the key physicochemical properties of the compound.

PropertyValue/Description
Molecular Formula C₁₃H₁₉NO₂ chemscene.comnexconn.com
Molecular Weight 221.30 g/mol chemscene.com
CAS Number 38113-78-9 chemscene.comchemicalbook.comivychem.com
IUPAC Name This compound
Synonym N-methyl-N-(ethyl 4-butanoate)aniline chemscene.com
Topological Polar Surface Area (TPSA) 29.54 Ų chemscene.com
Predicted LogP 2.4661 chemscene.com

This table is interactive and can be sorted by clicking on the headers.

Overview of Synthetic Challenges and Opportunities for N-Phenylamino Butanoates

The synthesis of N-phenylamino butanoates, including this compound, presents distinct challenges and opportunities for methodological development in organic chemistry. A common laboratory-scale synthesis involves a multi-step process. One established route begins with the formation of the parent carboxylic acid, 4-(methyl(phenyl)amino)butanoic acid. This can be achieved through methods such as the alkylation of N-methylaniline with a γ-halobutyric acid derivative or via a Michael addition reaction between N-methylaniline and a suitable four-carbon precursor like acrylonitrile (B1666552), followed by hydrolysis of the nitrile group.

The subsequent and final step is the esterification of the carboxylic acid with ethanol (B145695) to yield the target ethyl ester. This is typically accomplished through a Fischer esterification, which involves reacting the acid with an excess of ethanol under acidic catalysis (e.g., sulfuric acid) and heat. The primary challenge in this step is driving the reaction equilibrium towards the product, often requiring the removal of water or the use of a large excess of the alcohol.

ParameterOptimal Range/ConditionEffect on Yield
Catalyst Acidic (e.g., H₂SO₄)Maximizes protonation of the carboxylic acid.
Molar Ratio (Acid:Alcohol) 1:3 to 1:5Shifts equilibrium toward the ester product.
Temperature RefluxIncreases reaction rate.
Reaction Time 6–12 hoursAims to ensure high conversion.

This table is interactive and can be sorted by clicking on the headers.

The opportunities in this field lie in the development of more efficient, atom-economical, and environmentally benign synthetic routes. Modern synthetic chemistry seeks to minimize steps and improve yields. For the synthesis of substituted amino esters, multicomponent reactions (MCRs) represent a significant opportunity. researchgate.net For instance, novel one-pot, four-component reactions have been developed to synthesize libraries of N-substituted amino acid esters, offering a time-efficient pathway to structural diversity. researchgate.net Applying such strategies to the synthesis of N-phenylamino butanoates could circumvent the challenges of the traditional multi-step processes, providing direct access to these valuable intermediates from simple starting materials. Further research into catalytic systems, such as those involving transition metals, could also provide new pathways for the direct C-N bond formation required in these structures. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B3132976 ethyl 4-(Methyl(phenyl)amino)butanoate CAS No. 38113-78-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(N-methylanilino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-16-13(15)10-7-11-14(2)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNYLRPQFIUOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 4 Methyl Phenyl Amino Butanoate

Strategic Approaches to C-N and C-O Bond Formation

The construction of the ethyl 4-(methyl(phenyl)amino)butanoate molecule hinges on two primary bond-forming events: the creation of the ester linkage (a C-O bond) and the formation of the tertiary amine through N-alkylation (a C-N bond).

Esterification Reactions for the Butanoate Moiety

The formation of the ethyl ester group from the corresponding carboxylic acid, 4-(methyl(phenyl)amino)butanoic acid, is a critical step. While classic Fischer esterification using ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid is a common approach, modern methodologies aim to overcome the limitations of harsh conditions and equilibrium constraints.

One strategic approach involves the use of activating agents to convert the carboxylic acid into a more reactive species. Reagents such as thionyl chloride or oxalyl chloride can transform the carboxylic acid into an acyl chloride, which then reacts rapidly and irreversibly with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct.

Another strategy is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides as coupling agents. This method allows the reaction to proceed under mild conditions, which is particularly advantageous if the substrate contains sensitive functional groups. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is often added to accelerate the reaction.

Method Reagents Typical Conditions Advantages Disadvantages
Fischer EsterificationEthanol, H₂SO₄ (cat.)Reflux, 8-12 hLow cost of reagentsEquilibrium-limited, harsh conditions
Acyl Chloride FormationSOCl₂, Ethanol, Pyridine0 °C to RT, 2-4 hHigh yield, irreversibleGenerates corrosive byproducts
Steglich EsterificationEthanol, DCC, DMAP (cat.)RT, 4-6 hMild conditions, high yieldDicyclohexylurea byproduct removal

N-Alkylation Protocols for the Phenylamino Moiety

The introduction of the methyl group to form the tertiary amine is a key C-N bond-forming step. This can be achieved at different stages of the synthesis, for instance, by alkylating ethyl 4-(phenylamino)butanoate or by starting with N-methylaniline and alkylating it with an ethyl 4-halobutanoate.

Reductive amination is a powerful and widely used method. This involves the reaction of a precursor amine, such as ethyl 4-aminobutanoate, with formaldehyde (B43269) in the presence of a reducing agent. The initial reaction forms an imine or enamine intermediate, which is then reduced in situ to the N-methylated product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), the latter being milder and more selective.

Direct N-alkylation using a methylating agent is another common protocol. Starting with ethyl 4-(phenylamino)butanoate, the secondary amine can be methylated using reagents like methyl iodide or dimethyl sulfate (B86663). This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate, to neutralize the acid generated. Care must be taken to control the reaction conditions to avoid over-alkylation, which would lead to the formation of a quaternary ammonium (B1175870) salt. Protecting the amine with a group like tosyl or nosyl can allow for controlled, high-yield methylation, followed by deprotection.

Protocol Precursor Reagents Typical Conditions Key Features
Reductive AminationEthyl 4-(phenylamino)butanoateFormaldehyde, NaBH(OAc)₃Dichloromethane, RT, 12-24 hMild conditions, high selectivity
Direct N-MethylationEthyl 4-(phenylamino)butanoateMethyl iodide, K₂CO₃Acetonitrile, Reflux, 6-10 hSimple reagents, potential for over-alkylation
N-Alkylation of N-methylanilineN-methylanilineEthyl 4-bromobutanoate, NaHCO₃DMF, 80 °C, 8 hAvoids direct methylation of the amino ester

Catalytic Systems in the Synthesis of this compound

Catalysis offers pathways to synthesize this compound with greater efficiency, selectivity, and sustainability compared to stoichiometric methods. Catalytic systems can be broadly categorized into homogeneous, heterogeneous, and chemoenzymatic routes.

Homogeneous Catalysis Applications

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in the synthesis of amino esters. In the context of N-alkylation, transition-metal catalysts have shown significant promise. For instance, iridium and ruthenium complexes can catalyze the N-alkylation of anilines using alcohols as alkylating agents in what is known as a "borrowing hydrogen" or "hydrogen autotransfer" reaction. acs.orgnih.gov In a potential synthesis of the target molecule, an iridium-NHC (N-heterocyclic carbene) complex could catalyze the reaction between ethyl 4-aminobutanoate and methanol, with the only byproduct being water, representing a green synthetic route. acs.org

Nickel-based homogeneous catalysts have also been developed for the N-alkylation of anilines via transfer hydrogenation, offering a more earth-abundant metal alternative to iridium or ruthenium. rsc.orgnih.gov These reactions can proceed without the need for pressurized hydrogen, using alcohols as both the hydrogen source and the alkylating agent. rsc.orgnih.gov

Heterogeneous Catalysis and Solid-Phase Synthesis

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst recovery, recycling, and process simplification. For the esterification step, solid acid catalysts such as sulfated zirconia, ion-exchange resins (e.g., Amberlyst-15), or zeolites can replace corrosive mineral acids like H₂SO₄. researchgate.net These catalysts are easily filtered off at the end of the reaction, minimizing waste and simplifying purification.

In the N-alkylation step, metal nanoparticles supported on materials like graphene oxide (Ag/GO) or mixed metal oxides have been shown to catalyze the reaction between anilines and alcohols. researchgate.net These systems combine the high activity of metal catalysts with the practical benefits of heterogeneity.

Solid-phase synthesis offers an alternative approach, particularly for creating libraries of related compounds. nih.govgoogle.com In this methodology, a precursor to the butanoate moiety could be attached to a solid support (resin). The N-alkylation and other synthetic steps would be carried out on the resin-bound substrate. After the synthesis is complete, the final product, this compound, is cleaved from the resin. This technique facilitates purification as excess reagents and byproducts are simply washed away from the solid support. nih.gov

Catalyst Type Reaction Step Example Catalyst Advantages
HomogeneousN-Alkylation[Ir(Cp*)Cl₂(NHC)]High activity, selectivity, green (water byproduct)
HeterogeneousEsterificationSulfated ZirconiaReusable, non-corrosive, easy separation
HeterogeneousN-AlkylationAg/Graphene OxideRecyclable, mild conditions
Solid-PhaseFull SynthesisPAL-PEG-PS ResinSimplified purification, suitable for automation

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis utilizes the high selectivity of enzymes to perform specific chemical transformations under mild, environmentally benign conditions. For the synthesis of this compound, lipases are particularly relevant for the esterification step.

Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase (B570770) B), are highly efficient catalysts for the esterification of carboxylic acids with alcohols. mdpi.com The reaction between 4-(methyl(phenyl)amino)butanoic acid and ethanol could be conducted in a solvent-free system or in a non-polar organic solvent at mild temperatures (e.g., 30-60 °C). This enzymatic approach avoids the need for harsh acidic conditions and can lead to very high conversion rates. mdpi.com

While less common for the C-N bond formation in this specific context, other enzymes could potentially be employed. For instance, some lipases have been shown to catalyze the Michael addition of amines to acrylates, which could be a route to forming the 4-aminobutanoate backbone. mdpi.com The high stereoselectivity of enzymes is a major advantage, although it is not a factor in the synthesis of the achiral target molecule.

Enzyme Reaction Step Substrates Typical Medium Key Advantages
Lipase (e.g., Novozym 435)Esterification4-(methyl(phenyl)amino)butanoic acid, EthanolOrganic Solvent or Solvent-freeMild conditions, high selectivity, reusable catalyst
Lipase (e.g., TL IM)C-N Bond Formation (via Michael Addition)N-methylaniline, Ethyl acrylateMethanolGreen reaction conditions, high yield

Optimization of Reaction Parameters for Yield and Selectivity

The synthesis of this compound, a tertiary amino ester, is typically achieved via the N-alkylation of N-methylaniline with a suitable 4-carbon electrophile, such as ethyl 4-bromobutanoate. The efficiency, yield, and purity of the final product are highly dependent on the careful control of several reaction parameters. This section details the optimization of these parameters, including solvent choice, temperature, pressure, stoichiometry, and subsequent isolation and purification techniques.

Temperature, Pressure, and Stoichiometric Control

Controlling temperature, pressure, and the molar ratios of reactants is fundamental to maximizing the yield and selectivity of the desired product while minimizing side reactions.

Temperature: The N-alkylation of N-methylaniline is often performed at elevated temperatures to increase the reaction rate. The optimal temperature is a balance between achieving a reasonable reaction time and preventing thermal degradation of reactants or products. For many similar alkylations, temperatures ranging from 60°C to 120°C are effective nih.gov. Lower temperatures lead to significantly longer reaction times, while excessively high temperatures may promote side reactions, such as elimination or C-alkylation of the aniline (B41778) ring researchgate.net.

Pressure: For this specific synthesis using non-volatile reactants, the reaction is typically conducted at atmospheric pressure. The use of a sealed reaction vessel may be necessary only if a low-boiling solvent or reactant is used at a temperature above its boiling point.

Stoichiometric Control: The molar ratio of the reactants and the base is a critical parameter.

Alkylating Agent: A slight excess of the alkylating agent, ethyl 4-bromobutanoate (typically 1.1-1.2 equivalents), is often used to ensure the complete consumption of the more valuable N-methylaniline.

Base: A base is required to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product. Common inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) are typically used. An excess of the base (1.5-2.0 equivalents) is crucial to ensure the amine remains deprotonated and nucleophilic throughout the reaction.

The following table illustrates the impact of stoichiometry and temperature on product yield, based on typical outcomes for tertiary amine synthesis.

Table 2: Optimization of Stoichiometry and Temperature

EntryN-methylaniline (eq.)Ethyl 4-bromobutanoate (eq.)K₂CO₃ (eq.)Temperature (°C)Time (h)Yield (%)
11.01.01.5801280
21.01.11.5801292
31.01.51.5801293
41.01.11.0801265
51.01.11.5602475
61.01.11.5100891

Isolation and Purification Techniques for Amino Esters

The purification of this compound from the crude reaction mixture is essential to remove unreacted starting materials, the base, and any byproducts. A multi-step approach involving extraction and chromatography is standard for amino esters.

Liquid-Liquid Extraction: The first step in the work-up is typically a liquid-liquid extraction wikipedia.org. After cooling the reaction mixture, it is partitioned between an organic solvent (e.g., diethyl ether or ethyl acetate) and water. The inorganic salts (e.g., potassium bromide) will dissolve in the aqueous phase. The basic nature of the tertiary amine product allows for further purification via acid-base extraction. The organic layer can be washed with a dilute acid solution (e.g., 1M Hydrochloric acid) to protonate the amine, transferring it as a salt into the aqueous layer and leaving non-basic impurities behind. The aqueous layer is then basified (e.g., with sodium bicarbonate or sodium hydroxide) and re-extracted with an organic solvent to recover the purified free amine researchgate.net. The combined organic layers are then dried over an anhydrous salt like sodium sulfate and the solvent is removed under reduced pressure.

Column Chromatography: For high purity, flash column chromatography is the most common final purification step acs.org. Silica (B1680970) gel is the standard stationary phase. Due to the basic nature of the tertiary amine, which can interact strongly with the acidic silanol (B1196071) groups on the silica surface leading to poor separation and product loss, the eluent is often modified biotage.com. A mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate, is used as the mobile phase. The addition of a small amount of a base, typically 0.5-1% triethylamine, to the eluent system neutralizes the acidic sites on the silica gel, preventing streaking and improving the recovery of the amine product biotage.comreddit.com.

Recrystallization: If the final amino ester is a solid at room temperature, or if it can be converted into a stable crystalline salt (e.g., a hydrochloride salt), recrystallization can be an effective method for achieving high purity rochester.eduillinois.edu. This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

The table below summarizes the common purification techniques.

Table 3: Summary of Purification Techniques for Amino Esters

TechniquePrincipleApplicationKey Considerations
Liquid-Liquid ExtractionPartitioning of solutes between two immiscible liquid phases based on their relative solubilities wikipedia.org.Initial work-up to remove inorganic salts and water-soluble impurities.Choice of solvent is crucial for efficient separation.
Acid-Base ExtractionThe basic amine is protonated by acid to form a water-soluble salt, separating it from neutral or acidic impurities researchgate.net.Selective separation of the basic amino ester from non-basic components of the reaction mixture.Requires careful pH control to switch between the salt and free base forms.
Column ChromatographySeparation based on differential adsorption of components onto a solid stationary phase (silica gel) column-chromatography.com.Final purification to remove structurally similar impurities.Mobile phase is often modified with a base (e.g., triethylamine) to prevent product tailing and improve recovery biotage.com.
RecrystallizationPurification of a solid by dissolving it in a suitable solvent at high temperature and allowing it to crystallize upon cooling illinois.edu.Used for solid amino esters or their crystalline salts to achieve very high purity.Requires finding a suitable solvent system where the compound has high solubility when hot and low solubility when cold.

Mechanistic Investigations of Reactions Involving Ethyl 4 Methyl Phenyl Amino Butanoate

Elucidation of Reaction Pathways in Formation

The formation of ethyl 4-(methyl(phenyl)amino)butanoate is typically achieved through a multi-step synthesis. The primary pathway involves an initial carbon-nitrogen bond formation, followed by functional group transformations.

Pathway 1: Michael Addition followed by Nitrile Hydrolysis and Esterification

A common laboratory synthesis begins with the conjugate addition of N-methylaniline to acrylonitrile (B1666552). This reaction is a specific example of an aza-Michael addition. acs.orgorganic-chemistry.orgmasterorganicchemistry.com The mechanism proceeds via the nucleophilic attack of the secondary amine's lone pair of electrons on the β-carbon of the acrylonitrile molecule. This carbon is rendered electrophilic by the electron-withdrawing effect of the adjacent nitrile group. The attack results in the formation of a zwitterionic intermediate, which is then followed by a rapid proton transfer to yield the stable addition product, 4-(methyl(phenyl)amino)propanenitrile. acs.org

The subsequent step involves the hydrolysis of the nitrile functional group to a carboxylic acid. This transformation can be catalyzed by either acid or base and proceeds through an amide intermediate. chemistrysteps.comchemguide.co.ukjove.com Under acidic conditions, the nitrile nitrogen is first protonated, enhancing the electrophilicity of the carbon atom for attack by water. jove.comorganicchemistrytutor.com A series of proton transfers and tautomerization steps leads to the formation of 4-(methyl(phenyl)amino)butanamide. This amide is then further hydrolyzed under the reaction conditions to yield 4-(methyl(phenyl)amino)butanoic acid and an ammonium (B1175870) ion. organicchemistrytutor.com

The final step is the Fischer esterification of the 4-(methyl(phenyl)amino)butanoic acid with ethanol (B145695). This acid-catalyzed reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by ethanol. organic-chemistry.orgmasterorganicchemistry.comchemistrysteps.com This attack forms a tetrahedral intermediate. Subsequent proton transfer from the incoming alcohol moiety to one of the hydroxyl groups creates a good leaving group (water). masterorganicchemistry.com Elimination of water and a final deprotonation step yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

Pathway 2: Nucleophilic Substitution

An alternative route involves the direct alkylation of N-methylaniline. This pathway utilizes a γ-halobutyric acid ester, such as ethyl 4-bromobutanoate, as the alkylating agent. The reaction is a direct nucleophilic aliphatic substitution (typically SN2), where the nitrogen atom of N-methylaniline acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen and displacing the halide ion. wikipedia.org This one-step method directly forms the target ester, avoiding the nitrile hydrolysis step. However, a significant challenge in amine alkylation is the potential for overalkylation, though this is not a concern when starting with a secondary amine to form a tertiary amine product. wikipedia.orglibretexts.org

Kinetic and Thermodynamic Aspects of Synthesis

The efficiency of the synthesis is governed by the kinetics and thermodynamics of each step.

Michael Addition: The aza-Michael addition is generally a thermodynamically controlled reaction, favoring the formation of the stable 1,4-addition product. organic-chemistry.org Kinetic studies on analogous systems have shown that the reaction rate can be influenced by several factors, including the nucleophilicity of the amine and the solvent. acs.orgresearchgate.net The rate-determining step is often the amine-assisted proton transfer that follows the initial nucleophilic attack to form the zwitterionic intermediate. acs.org While primary amines tend to react faster than secondary amines due to less steric hindrance and better solvation of the intermediate, the reaction with N-methylaniline proceeds efficiently. acs.orgacs.org

Nitrile Hydrolysis: The hydrolysis of nitriles is often the slowest step in the sequence, requiring significant energy input, such as heating under reflux for extended periods, to proceed at a practical rate. chemguide.co.ukorganicchemistrytutor.com The harsh conditions (strong acid or base and high temperatures) are necessary to overcome the stability of the carbon-nitrogen triple bond.

Fischer Esterification: This reaction is a classic example of a chemical equilibrium. chemistrysteps.commasterorganicchemistry.com The thermodynamics of the reaction are typically characterized by a small negative enthalpy change (exothermic) and a minimal change in entropy, leading to an equilibrium constant close to unity. sparkl.mescienceready.com.au To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is accomplished based on Le Châtelier's principle, either by using a large excess of one of the reactants (typically the alcohol, which can also serve as the solvent) or by removing water as it is formed. masterorganicchemistry.comchemistrysteps.comcerritos.edu The reaction rate is dependent on the concentration of the acid catalyst, the temperature, and the structure of the reactants.

Below is a table summarizing the key factors influencing the reaction steps.

Reaction StepTypeThermodynamic ControlKinetic Factors
Aza-Michael Addition Conjugate AdditionThermodynamically favored (stable C-N bond formation)Amine nucleophilicity, steric hindrance, solvent polarity
Nitrile Hydrolysis Nucleophilic Acyl SubstitutionIrreversible under strong conditionsHigh activation energy; requires heat and strong acid/base catalyst
Fischer Esterification Nucleophilic Acyl SubstitutionReversible equilibriumTemperature, catalyst concentration, removal of water, excess alcohol

Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Methyl Phenyl Amino Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to map out the carbon skeleton and the placement of protons.

The ¹H NMR spectrum of ethyl 4-(methyl(phenyl)amino)butanoate is expected to exhibit distinct signals corresponding to each unique proton environment. The predicted chemical shifts are influenced by the electronic effects of the neighboring functional groups—the aromatic ring, the tertiary amine, and the ethyl ester.

Similarly, the ¹³C NMR spectrum will show a resonance for each of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the ester group is expected to appear significantly downfield.

Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-a~1.20Triplet3H
H-b~1.90Quintet2H
H-c~2.30Triplet2H
H-d~2.90Singlet3H
H-e~3.35Triplet2H
H-f~4.10Quartet2H
H-g (ortho)~6.70Doublet2H
H-h (meta)~7.20Triplet2H
H-i (para)~6.65Triplet1H

Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C-1~14.0
C-2~22.0
C-3~31.0
C-4~39.0
C-5~51.0
C-6~60.5
C-7~112.5 (ortho)
C-8~116.5 (para)
C-9~129.0 (meta)
C-10~149.0 (ipso)
C-11~173.5

To confirm the predicted assignments and establish the connectivity of the atoms, a suite of 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the protons of the ethyl group (H-a and H-f) and along the butanoate chain (H-b with H-c, and H-c with H-e).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would confirm the assignments made in the 1D spectra, for example, linking the H-a signal to the C-1 signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the N-methyl group protons (H-d) and the ortho protons of the phenyl ring (H-g).

Vibrational Spectroscopy: Infrared and Raman Studies of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Predicted Vibrational Frequencies

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Vibrational Mode
C=O (Ester)1735-1750 (strong)1735-1750 (weak)Stretching
C-O (Ester)1150-1250 (strong)ModerateStretching
C-N (Aromatic Amine)1250-1350 (strong)ModerateStretching
Aromatic C=C1500-1600 (moderate)1580-1620 (strong)Stretching
Aromatic C-H3000-3100 (moderate)3000-3100 (strong)Stretching
Aliphatic C-H2850-2960 (strong)2850-2960 (strong)Stretching

The IR spectrum is expected to be dominated by a strong absorption band for the ester carbonyl (C=O) stretch. The C-O and C-N stretching vibrations will also give rise to strong bands in the fingerprint region. Aromatic and aliphatic C-H stretching vibrations will be observed at their characteristic frequencies.

The Raman spectrum would be expected to show a strong signal for the aromatic C=C stretching vibrations. The symmetric stretching of the non-polar C-H bonds in the alkyl chain would also be prominent. The carbonyl stretch, while strong in the IR, is typically weaker in the Raman spectrum.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For this compound (MW = 221.30 g/mol ), the molecular ion peak ([M]⁺) would be expected at m/z 221.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways characteristic of amines and esters:

Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the formation of a stable N-methyl-N-phenylaminomethyl cation or related fragments.

Loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester moiety is another expected fragmentation, which would result in an acylium ion at m/z 176.

McLafferty rearrangement , if sterically feasible, could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
221[M]⁺
176[M - OCH₂CH₃]⁺
148[M - COOCH₂CH₃]⁺
120[C₆H₅N(CH₃)CH₂]⁺
106[C₆H₅NCH₃]⁺
77[C₆H₅]⁺

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Chromophoric Analysis

The chromophore in this compound is the N-methylaniline moiety. The interaction of the nitrogen lone pair with the π-system of the phenyl ring is expected to give rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum. Based on data for N-methylaniline, absorption maxima are predicted in the UV region. libretexts.org

Predicted Electronic Spectroscopy Data

TechniquePredicted λ_max (nm)Solvent
UV-Vis Absorption~250 and ~300Ethanol (B145695)
Fluorescence Emission>320Ethanol

The fluorescence emission spectrum, upon excitation at the absorption maximum, is expected to show a broad emission band at a longer wavelength (a Stokes shift). The exact position and intensity of the emission would be sensitive to solvent polarity.

X-ray Diffraction Analysis for Crystalline State Structure

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information. It would reveal precise bond lengths, bond angles, and the conformation of the molecule in the solid state.

In the absence of experimental data, one can only speculate on the potential crystal packing. It is likely that the molecules would pack in a manner that maximizes van der Waals interactions. Due to the absence of strong hydrogen bond donors, the packing would primarily be governed by dipole-dipole interactions of the ester group and π-π stacking of the phenyl rings. The flexible butanoate chain would likely adopt a low-energy, staggered conformation.

Computational and Theoretical Insights into this compound Remain Elusive

Despite a comprehensive search of available scientific literature, detailed computational chemistry and theoretical studies focusing specifically on the compound this compound are not presently available in published research.

The precise analysis of a molecule's geometric and electronic properties through computational methods is a cornerstone of modern chemical research. Methodologies such as Density Functional Theory (DFT), ab initio calculations, and molecular dynamics simulations provide invaluable data on conformational preferences, charge distribution, spectroscopic characteristics, and reaction pathways. However, for this compound, specific research applying these techniques appears to be absent from the public domain.

Consequently, it is not possible to provide scientifically validated information for the following areas of study for this specific compound:

Computational Chemistry and Theoretical Studies on Ethyl 4 Methyl Phenyl Amino Butanoate

Theoretical Modeling of Reaction Mechanisms and Transition States:Theoretical models detailing reaction mechanisms and identifying transition states involving ethyl 4-(methyl(phenyl)amino)butanoate are not described in the current body of scientific literature.

While computational studies exist for structurally related compounds, such as simpler butanoate esters or various aniline (B41778) derivatives, extrapolating these findings to this compound would be speculative and would not meet the required standards of scientific accuracy for an article focused solely on this specific molecule. The unique combination of the N-methylanilino group and the ethyl butanoate chain would yield distinct electronic and steric properties that cannot be reliably inferred from simpler analogues.

The absence of such fundamental computational research highlights a gap in the current chemical literature and suggests an opportunity for future investigation into the properties and reactivity of this compound.

Chemical Transformations and Derivative Synthesis from Ethyl 4 Methyl Phenyl Amino Butanoate

Reactions at the Tertiary Amine Functionality

The tertiary amine group, an N-methyl-N-phenyl amine, offers reaction pathways for modification of the nitrogen center, primarily through quaternization or removal of one of the N-substituents.

Tertiary amines readily react with alkyl halides to form quaternary ammonium (B1175870) salts. This process is known as quaternization. Ethyl 4-(methyl(phenyl)amino)butanoate can be quaternized by treatment with an alkylating agent like methyl iodide (CH₃I). The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This reaction results in the formation of a positively charged quaternary ammonium cation with the halide as the counter-ion. The reaction is typically carried out in a polar aprotic solvent.

Reaction Reagent Solvent Product
N-Alkylation (Quaternization)Methyl Iodide (CH₃I)Acetonitrile or Acetone4-(Ethoxycarbonyl)propyl(dimethyl)phenylammonium iodide

The selective removal of a group from the tertiary amine is a more complex transformation. N-demethylation is a well-established process, while N-dephenylation is significantly more challenging and less common.

N-Demethylation: A common method for the N-demethylation of tertiary N-methyl amines involves the use of chloroformate reagents, such as phenyl chloroformate or ethyl chloroformate. nih.govorganic-chemistry.org The reaction proceeds through a carbamate (B1207046) intermediate. The tertiary amine attacks the chloroformate, leading to the expulsion of the methyl group as methyl chloride and the formation of a carbamate. researchgate.net This carbamate can then be hydrolyzed under vigorous basic or acidic conditions to yield the secondary amine, ethyl 4-(phenylamino)butanoate. nih.gov This multi-step process provides a reliable route to the N-demethylated product. researchgate.net

N-Dephenylation: The cleavage of the nitrogen-phenyl bond is generally difficult due to the strength of the C(sp²)-N bond. Specific methodologies for the selective N-dephenylation of N-methyl-N-phenyl amines without affecting the rest of the molecule are not well-established and would likely require harsh conditions or specialized catalytic systems that could lead to undesired side reactions. Therefore, N-demethylation remains the more synthetically viable approach for modifying this functionality.

Reaction Reagents and Conditions Intermediate Final Product
N-Demethylation1. Phenyl Chloroformate (PhOCOCl) or Ethyl Chloroformate (EtOCOCl) 2. Hydrolysis (e.g., KOH, heat)Carbamate derivativeEthyl 4-(phenylamino)butanoate

Modifications of the Butyl Chain Backbone

The butyl chain of this compound offers several sites for chemical modification, primarily involving the ester functional group and the alpha-carbon position. While specific literature on the direct modification of this particular compound's backbone is limited, established principles of organic chemistry allow for the prediction of several key transformations.

Ester Group Transformations:

The ethyl ester group is a primary site for modification. One of the most fundamental transformations is its reduction to a primary alcohol. Powerful reducing agents are required for this conversion, as esters are less reactive than ketones or aldehydes.

Reduction to Alcohol: The use of strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), is effective for the reduction of esters to 1° alcohols. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, ultimately leading to the displacement of the ethoxide group and formation of an intermediate aldehyde, which is further reduced to the alcohol. This would convert this compound into 4-(methyl(phenyl)amino)butan-1-ol. Other reagents like diisobutylaluminium hydride (DIBAL-H) or borane (B79455) complexes (BH₃•SMe₂) can also be employed, sometimes offering greater selectivity. commonorganicchemistry.com

Table 1: Common Reagents for Ester Reduction
ReagentFormulaTypical SolventsReactivity Profile
Lithium Aluminum HydrideLiAlH₄Diethyl ether, THFVery powerful, unselective
Diisobutylaluminium Hydride(i-Bu)₂AlHToluene, Hexane (B92381), DCMPowerful, more selective than LiAlH₄
Lithium Borohydride (B1222165)LiBH₄THF, EthersLess reactive than LiAlH₄, selective for esters over some other functional groups
Borane Dimethyl SulfideBH₃•SMe₂THFReduces aliphatic esters rapidly

Data sourced from general organic chemistry principles. commonorganicchemistry.comquimicaorganica.orgharvard.edu

Modifications at the α-Carbon:

The methylene (B1212753) group adjacent to the ester carbonyl (C2 position) possesses enhanced acidity due to the electron-withdrawing effect of the ester. This allows for deprotonation by a strong base to form an enolate, which can then act as a nucleophile in subsequent reactions.

α-Alkylation: The formation of an enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would enable the introduction of alkyl groups at the C2 position via reaction with an alkyl halide. This reaction, a cornerstone of carbonyl chemistry, would yield derivatives such as ethyl 2-alkyl-4-(methyl(phenyl)amino)butanoate. The success of this reaction depends on the careful choice of base to avoid side reactions like Claisen condensation.

Synthesis of Analogues and Homologues of this compound)

The synthesis of analogues and homologues of this compound allows for systematic exploration of structure-activity relationships in various chemical contexts. These syntheses typically involve modifying the aniline (B41778), the N-alkyl substituent, the ester group, or the length of the carbon chain.

Synthesis of Analogues:

Analogues can be synthesized by introducing substituents on the phenyl ring, altering the N-alkyl group, or modifying the butanoate chain itself.

Phenyl Ring Substitution: The synthesis can begin with a substituted N-methylaniline. For example, reacting a para-substituted N-methylaniline with an appropriate four-carbon electrophile would lead to an analogue with substitution on the phenyl ring. An example includes the synthesis of methyl 4-[4-(butan-2-yl)phenyl]-4-(methylamino)butanoate, which incorporates a sec-butyl group on the phenyl ring. molport.com

N-Alkyl Group Variation: The N-methyl group can be replaced with other alkyl groups. This is typically achieved by starting with the corresponding N-alkylaniline. For instance, N-ethylaniline can be used as a precursor to synthesize ethyl 4-[ethyl(phenyl)amino]butanoate. parchem.com General methods for N-alkylation of amino acid esters are well-established and can be adapted for this purpose. monash.edu

Backbone Functionalization: Analogues with functional groups on the butanoate chain are also accessible. A relevant example is the synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate. This complex analogue is prepared through a multi-component reaction involving acetophenone, ethyl glyoxylate, and (S)-phenethylamine, demonstrating a significant modification of the butanoate backbone. google.com

Table 2: Examples of Synthesized Analogues
Compound NameModification TypePrecursors
Ethyl 4-[ethyl(phenyl)amino]butanoate parchem.comN-Alkyl VariationN-Ethylaniline, 4-halobutanoate ester
Methyl 4-[4-(butan-2-yl)phenyl]-4-(methylamino)butanoate molport.comPhenyl Ring SubstitutionN-Methyl-4-(sec-butyl)aniline
Ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate google.comBackbone FunctionalizationAcetophenone, Ethyl glyoxylate, (S)-Phenethylamine

Synthesis of Homologues:

Homologues of the target compound involve changing the length of the alkyl chain (e.g., propanoate or pentanoate) or altering the ester group (e.g., methyl or propyl ester).

Chain Length Modification: To synthesize a higher homologue like ethyl 5-(methyl(phenyl)amino)pentanoate, one could start with N-methylaniline and an ethyl 5-halopentanoate. The synthesis of related 5-aminopentanoate structures, such as ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, has been demonstrated, showcasing the viability of building longer amino ester chains. mdpi.com

Ester Group Modification: The synthesis of different alkyl esters is straightforward. The common precursor, 4-(methyl(phenyl)amino)butanoic acid, can be prepared via methods like the alkylation of N-methylaniline with γ-butyrolactone or γ-bromobutyric acid. vulcanchem.com This acid can then undergo Fischer esterification with various alcohols (e.g., methanol, propanol) under acidic catalysis to yield the desired methyl, propyl, or other alkyl ester homologues. vulcanchem.com

Table 3: Synthetic Routes to Homologues
Homologue TypeGeneral StrategyKey Intermediate
Chain Length Variation (e.g., Pentanoate)Alkylation of N-methylaniline with an ethyl 5-halopentanoate.N-Methylaniline
Ester Group Variation (e.g., Methyl Ester)Fischer esterification of the corresponding carboxylic acid with methanol.4-(Methyl(phenyl)amino)butanoic acid

Ethyl 4 Methyl Phenyl Amino Butanoate As a Versatile Synthetic Building Block

Utility in the Construction of Complex Organic Scaffolds

The strategic placement of a nucleophilic tertiary amine and an electrophilic ester group within the same molecule makes ethyl 4-(methyl(phenyl)amino)butanoate a prime candidate for the synthesis of a diverse array of complex organic scaffolds, particularly heterocyclic systems which form the core of many pharmaceuticals and biologically active compounds.

One of the key applications of this compound lies in its ability to serve as a precursor for the formation of fused heterocyclic systems. Through intramolecular cyclization reactions, the butanoate chain can be manipulated to form new rings, leading to the creation of novel molecular frameworks. For instance, derivatives of this compound can undergo intramolecular cyclization to form substituted quinoline (B57606) structures. This process often involves the initial modification of the phenyl ring or the butanoate chain, followed by a cyclization step that forges a new carbon-carbon or carbon-heteroatom bond, ultimately leading to the desired heterocyclic core.

Furthermore, the tertiary amine functionality can act as a directing group or a reactive center in various synthetic transformations. Its nucleophilic nature allows for reactions with a variety of electrophiles, leading to the introduction of new substituents and the extension of the molecular framework. This reactivity is crucial for building complexity and tailoring the properties of the final molecule.

Below is a table summarizing the utility of this compound in constructing complex organic scaffolds:

Application AreaDescriptionResulting Scaffolds
Heterocycle Synthesis Serves as a precursor for the formation of nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions.Quinolines, Fused heterocycles
Scaffold Elaboration The tertiary amine and ester groups act as handles for further functionalization and the introduction of molecular complexity.Substituted butanoates, Polyfunctional molecules

Integration into Multi-component Reaction Schemes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued in organic synthesis for their efficiency and atom economy. This compound, with its dual functionality, is an excellent candidate for incorporation into such reaction schemes.

While specific, documented examples of this compound in well-known MCRs like the Ugi, Passerini, or Mannich reactions are not extensively reported in readily available literature, its structural motifs suggest its potential as a valuable component.

For instance, in a hypothetical Ugi-type reaction, the tertiary amine of this compound could potentially act as the amine component. The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By utilizing a derivative of this compound where the ester is hydrolyzed to a carboxylic acid, this bifunctional molecule could participate in the reaction, leading to the formation of complex peptide-like structures.

Similarly, in the Mannich reaction, which involves an amine, a non-enolizable aldehyde, and a carbon acid, the tertiary amine of this compound could be envisioned to participate, leading to the formation of β-amino carbonyl compounds.

The potential integration of this compound into various MCRs is summarized in the table below:

Multi-component ReactionPotential Role of this compoundResulting Product Class
Ugi Reaction As the amine component (after hydrolysis of the ester)α-Acylamino amides
Passerini Reaction As the carboxylic acid component (after hydrolysis of the ester)α-Acyloxy amides
Mannich Reaction As the amine componentβ-Amino carbonyl compounds

Strategies for Utilizing its Functional Groups

The synthetic utility of this compound is fundamentally derived from the strategic manipulation of its two key functional groups: the tertiary amine and the ethyl ester. Chemists have developed a range of strategies to selectively target and transform these groups, allowing for the construction of a wide variety of molecules.

Transformations of the Ester Group:

The ethyl ester is a versatile handle for a variety of chemical transformations.

Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(methyl(phenyl)amino)butanoic acid. This transformation is often a crucial first step to enable participation in reactions that require a carboxylic acid moiety, such as amide bond formation or certain multi-component reactions.

Reduction: The ester can be selectively reduced to a primary alcohol, 4-(methyl(phenyl)amino)butan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This opens up avenues for the synthesis of amino alcohols and their derivatives.

Aminolysis: The ester can react with amines to form amides. This reaction allows for the introduction of a wide range of substituents and the creation of peptide-like linkages.

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups by reaction with different alcohols under acidic or basic catalysis. This allows for the fine-tuning of the properties of the molecule.

Reactions Involving the Tertiary Amine:

The tertiary amine group, with its lone pair of electrons, is a key nucleophilic center.

Alkylation: The tertiary amine can be alkylated with alkyl halides to form quaternary ammonium (B1175870) salts. These salts can have interesting biological activities or can be used as phase-transfer catalysts.

Oxidation: The tertiary amine can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.

Reaction with Acids: The amine can be protonated by acids to form ammonium salts, which can alter the solubility and reactivity of the molecule.

Modifications of the Phenyl Group:

The phenyl group can also be a site for further functionalization.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce new substituents onto the aromatic ring. The position of substitution will be directed by the activating effect of the amino group.

The various strategies for utilizing the functional groups of this compound are summarized in the following table:

Functional GroupReaction TypeReagents/ConditionsProduct
Ethyl Ester HydrolysisH₃O⁺ or OH⁻Carboxylic Acid
ReductionLiAlH₄Primary Alcohol
AminolysisR-NH₂Amide
TransesterificationR-OH, H⁺ or OR⁻New Ester
Tertiary Amine AlkylationR-XQuaternary Ammonium Salt
OxidationH₂O₂, peroxy acidsN-oxide
Salt FormationHXAmmonium Salt
Phenyl Group Electrophilic SubstitutionHNO₃/H₂SO₄, Br₂/FeBr₃, etc.Substituted Phenyl Ring

Q & A

Basic: What are the common synthetic routes for ethyl 4-(Methyl(phenyl)amino)butanoate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves esterification of 4-(methyl(phenyl)amino)butanoic acid with ethanol under acidic catalysis. A strong acid (e.g., sulfuric acid) facilitates ester formation, with reflux conditions (60–80°C) ensuring complete conversion. Industrial-scale methods may employ continuous flow reactors for improved heat and mass transfer. Key optimization parameters include:

  • Catalyst concentration : Excess acid may increase side reactions (e.g., hydrolysis).
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance miscibility of reactants.
  • Purification : Distillation or recrystallization removes unreacted starting materials .
    For lab-scale synthesis, monitoring via thin-layer chromatography (TLC) or GC-MS ensures reaction completion.

Advanced: How can computational methods like COMSOL Multiphysics integrated with AI enhance the synthesis and characterization of this compound?

  • Reactor design : Simulating fluid dynamics in continuous flow systems to minimize residence time variability.
  • Thermodynamic modeling : Predicting side reactions (e.g., ester hydrolysis) under varying pH or temperature.
    AI algorithms (e.g., neural networks) trained on experimental datasets can predict optimal reagent ratios and identify impurities. This hybrid approach reduces trial-and-error experimentation and accelerates process scale-up .

Data Contradiction: How should researchers address discrepancies in reported biological activities of this compound derivatives across studies?

Contradictory bioactivity data often arise from:

  • Purity variations : Impurities (e.g., unreacted amines) can skew pharmacological assays. Validate purity via HPLC (>95%) and NMR.
  • Assay conditions : Differences in cell lines, solvent carriers (e.g., DMSO concentration), or incubation times. Standardize protocols using guidelines like OECD 423.
  • Structural analogs : Subtle modifications (e.g., ester vs. amide substituents) drastically alter BBB permeability. Perform comparative SAR studies with controlled variables .

Stability: What methodological approaches are recommended to assess the hydrolytic stability of the ester group under physiological conditions?

  • In vitro hydrolysis : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via LC-MS at intervals (0, 24, 48 hrs).
  • Kinetic analysis : Calculate half-life using first-order kinetics. Compare with structurally similar esters (e.g., methyl vs. ethyl derivatives).
  • Enzymatic studies : Test susceptibility to esterases using liver microsomes. Use inhibitors like PMSF to confirm enzyme-specific pathways .

Structure-Activity: What strategies are effective in modifying the phenyl and methylamino groups to improve blood-brain barrier (BBB) penetration?

  • Lipophilicity optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance passive diffusion. Measure logP values via shake-flask method.
  • Steric effects : Replace methyl with bulkier substituents (e.g., isopropyl) to reduce P-glycoprotein efflux. Use Caco-2 cell monolayers to assess permeability.
  • Prodrug approaches : Convert the ester to a more lipophilic tert-butyl carbamate, which hydrolyzes in vivo to the active form .

Analytical Techniques: Which spectroscopic and chromatographic methods are most reliable for purity assessment and structural confirmation?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl vs. methylamino groups). DEPT-135 differentiates CH₂ and CH₃ groups.
  • HPLC-MS : Reverse-phase C18 columns with UV detection (254 nm) quantify purity. Electrospray ionization (ESI-MS) identifies molecular ions and fragments.
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and crystal packing effects, critical for patent documentation .

Degradation: How can factorial design be applied to study degradation pathways under varying environmental conditions?

A 2³ factorial design evaluates three factors (temperature, pH, light exposure) at two levels (e.g., 25°C vs. 40°C; pH 4 vs. 7; light vs. dark):

  • Response variables : Degradation rate, impurity profile.
  • Statistical analysis : ANOVA identifies significant factors (p < 0.05). Interaction plots reveal synergistic effects (e.g., high temperature + light accelerates oxidation).
  • Validation : Accelerated stability studies (40°C/75% RH) correlate with long-term storage data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.